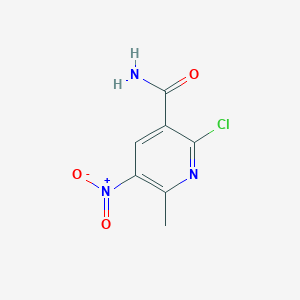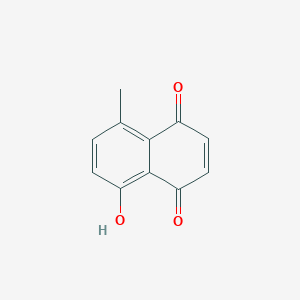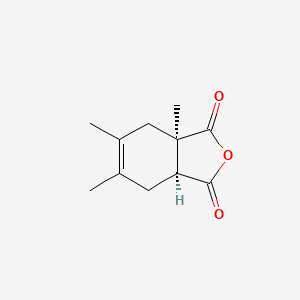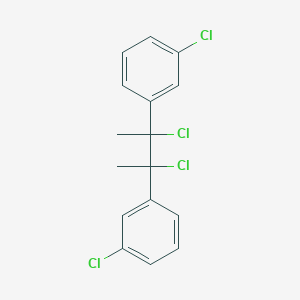![molecular formula C28H30P2Si B14600105 Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- CAS No. 59557-18-5](/img/structure/B14600105.png)
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is an organophosphorus compound characterized by its unique structure, which includes a dimethylsilylene bridge connecting two methylene groups, each bonded to a diphenylphosphine moiety. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand due to its ability to form stable complexes with transition metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of dichloromethane with sodium diphenylphosphide can yield the desired compound. The general reaction scheme is as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- exerts its effects involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The dimethylsilylene bridge provides additional stability to the complex, making it more effective in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diphosphine ligands such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is unique due to its dimethylsilylene bridge, which imparts additional stability and flexibility to the ligand. This structural feature distinguishes it from other diphosphine ligands and enhances its performance in catalytic applications .
Propriétés
Numéro CAS |
59557-18-5 |
|---|---|
Formule moléculaire |
C28H30P2Si |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
[diphenylphosphanylmethyl(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C28H30P2Si/c1-31(2,23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clé InChI |
YQHRQVQNJGVQEM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)






phosphanium chloride](/img/structure/B14600077.png)
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)



